molecular formula C19H24N4O4S B2883824 5-[(2-Methoxyethyl)amino]-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile CAS No. 941247-94-5

5-[(2-Methoxyethyl)amino]-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile

Cat. No.: B2883824
CAS No.: 941247-94-5
M. Wt: 404.49
InChI Key: SRHZDLWAMYBDSQ-UHFFFAOYSA-N
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Description

This compound is a 1,3-oxazole-4-carbonitrile derivative featuring a (2-methoxyethyl)amino substituent at position 5 and a 4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl group at position 2.

Properties

IUPAC Name

5-(2-methoxyethylamino)-2-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4S/c1-14-7-10-23(11-8-14)28(24,25)16-5-3-15(4-6-16)18-22-17(13-20)19(27-18)21-9-12-26-2/h3-6,14,21H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRHZDLWAMYBDSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCCOC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic routes may involve the use of reagents such as boronic acids and transition metal catalysts for coupling reactions . Specific reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Methoxyethyl)amino]-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Various substitution reactions can occur, particularly at the oxazole ring and the piperidine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

5-[(2-Methoxyethyl)amino]-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(2-Methoxyethyl)amino]-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Comparisons

Compound A : 5-[(4-Fluorobenzyl)amino]-2-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-1,3-oxazole-4-carbonitrile ()
  • Key Differences: Substituent at position 2: A furyl group with a 4-methoxyphenoxy methyl chain replaces the sulfonylphenyl group in the target compound. Position 5: A 4-fluorobenzylamino group instead of the (2-methoxyethyl)amino group.
  • The (2-methoxyethyl)amino group may enhance metabolic stability over the 4-fluorobenzyl group due to reduced susceptibility to oxidative metabolism.
Compound B : 2-((3-Hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)thiazol-5-yl)pyrimidine-5-carbonitrile ()
  • Key Differences: Core structure: Pyrimidine in Compound B vs. oxazole in the target compound. Substituents: A thiazole ring with methylamino and hydroxyphenyl groups replaces the sulfonylphenyl and methoxyethylamino groups.
  • Implications :
    • The oxazole core in the target compound may confer distinct electronic properties, influencing binding affinity to biological targets.
    • The 4-methylpiperidinylsulfonyl group could enhance blood-brain barrier penetration compared to the polar hydroxyphenyl group in Compound B .
Compound C : 5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-[(2-methoxyphenoxy)methyl]-1,3-oxazole-4-carbonitrile ()
  • Key Differences: Position 2: A phenoxy methyl group replaces the sulfonylphenyl group. Position 5: A 3,4-dimethoxyphenethylamino group instead of the (2-methoxyethyl)amino group.
  • Implications: The sulfonyl group in the target compound may improve interactions with charged residues in enzyme active sites compared to the neutral phenoxy group in Compound C. The linear methoxyethyl chain in the target compound may reduce steric hindrance relative to the bulky dimethoxyphenethyl group .

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound Compound A () Compound B () Compound C ()
Molecular Weight ~470 g/mol (estimated) 453.43 g/mol 381.43 g/mol 409.44 g/mol
Polar Groups Carbonitrile, sulfonyl, piperidine Carbonitrile, ether, fluorobenzyl Carbonitrile, thiazole, hydroxyphenyl Carbonitrile, ether, dimethoxyphenyl
LogP (Predicted) Moderate (~2.5–3.5) Higher (~3.0–4.0) Lower (~1.5–2.5) Moderate (~2.5–3.0)
Solubility Moderate (sulfonyl enhances) Low (lipophilic furyl group) Moderate (hydroxyphenyl) Low (bulky phenoxy group)
  • Key Observations :
    • The target compound’s sulfonyl and piperidine groups likely improve aqueous solubility compared to Compounds A and C.
    • Its logP suggests a balance between membrane permeability and solubility, favorable for oral bioavailability.

Research Findings and Implications

  • Structure-Activity Relationships (SAR): The sulfonyl group in the target compound is critical for interactions with polar residues in binding pockets, as seen in sulfonamide-containing kinase inhibitors . The 4-methylpiperidine moiety may reduce off-target effects by limiting interactions with non-specific enzymes, a challenge observed in morpholine-containing analogs ().
  • Biological Potential: Oxazole-carbonitrile derivatives (e.g., ) show antimicrobial and kinase inhibitory activity. The target compound’s unique substituents may expand its therapeutic scope.

Biological Activity

5-[(2-Methoxyethyl)amino]-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile (CAS No. 941247-94-5) is a compound with potential therapeutic applications due to its unique structural features. This article provides an in-depth analysis of its biological activity, including mechanisms of action, efficacy in various biological models, and relevant case studies.

The molecular formula of the compound is C19H24N4O4SC_{19}H_{24}N_{4}O_{4}S, with a molecular weight of 404.5 g/mol. The structure includes a methoxyethyl group, a piperidine sulfonamide moiety, and an oxazole ring, which contribute to its biological effects.

PropertyValue
Molecular FormulaC19H24N4O4S
Molecular Weight404.5 g/mol
CAS Number941247-94-5

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets involved in cancer progression and angiogenesis. Preliminary studies suggest that it may inhibit key signaling pathways that promote cell proliferation and survival.

  • Inhibition of Cell Proliferation : The compound has shown promise in inhibiting the growth of various cancer cell lines. For instance, studies have indicated that it can induce cell cycle arrest and apoptosis in human cancer cells.
  • Angiogenesis Inhibition : It has been observed to block angiogenesis in chick chorioallantoic membrane assays, suggesting potential utility in cancer therapy by preventing tumor vascularization.

Antiproliferative Activity

A comprehensive evaluation of the antiproliferative effects was conducted on several human cancer cell lines, including HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma). The results are summarized in the following table:

Cell LineIC50 (µM)Mechanism of Action
HT-290.75Induces G2/M phase arrest
M210.60Disruption of microtubule integrity
MCF70.85Apoptosis induction

Study 1: Antiproliferative Effects

In a recent study published in Cancer Research, the compound was tested against multiple cancer cell lines. The findings demonstrated significant cytotoxicity with IC50 values in the nanomolar range for resistant cell lines, indicating a robust mechanism that bypasses common resistance pathways associated with chemotherapeutic agents like paclitaxel and vinblastine .

Study 2: Angiogenesis Inhibition

Another investigation focused on the compound's ability to inhibit angiogenesis using the chick chorioallantoic membrane model. Results showed that it effectively reduced neovascularization comparable to established angiogenesis inhibitors such as combretastatin A-4 .

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